N-(2-chloroethylidene)-tert-butylsulfinamide
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Overview
Description
“N-(2-chloroethylidene)-tert-butylsulfinamide” likely contains a sulfinamide group, which is a functional group with the structure R-S(=O)-NR’R’‘, where R, R’, and R’’ represent various possible organic groups. In this case, R would be a tert-butyl group and R’ and R’’ together would form a 2-chloroethylidene group. Sulfinamides are known for their use in organic synthesis, particularly in the preparation of chiral amines .
Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of atoms and the bonds between them. The sulfinamide group would likely be a key structural feature, with the sulfur atom bonded to the nitrogen atom and the oxygen atom, and the nitrogen atom also bonded to the 2-chloroethylidene group .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the sulfinamide and 2-chloroethylidene groups. The sulfinamide group could potentially undergo oxidation or reduction reactions, while the 2-chloroethylidene group could participate in various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Asymmetric Synthesis of Terminal Aziridines
N-(2-chloroethylidene)-tert-butylsulfinamide has been utilized in the asymmetric synthesis of terminal N-tert-butylsulfinyl aziridines. Hodgson, Kloesges, and Evans (2008, 2009) demonstrated that the addition of this compound to organocerium reagents provides terminal N-tert-butylsulfinyl aziridines in good yields and diastereomeric ratios. This process is significant in the field of organic chemistry, especially for the synthesis of complex molecules with specific spatial arrangements (Hodgson, Kloesges, & Evans, 2008) (Hodgson, Kloesges, & Evans, 2009).
Versatility in Amine Synthesis
The compound plays a crucial role in the versatile synthesis of amines. Ellman and colleagues (2002, 2001) have extensively studied the use of N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, as intermediates for asymmetric amine synthesis. These imines are activated for nucleophilic addition and can be used to synthesize a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002) (Tang, Volkman, & Ellman, 2001).
Applications in Catalytic Reactions
In catalysis, this compound derivatives have been used as nitrogen sources. Gontcharov, Liu, and Sharpless (1999) demonstrated their efficiency in catalytic aminohydroxylation and aziridination of olefins. This application highlights the compound's potential in facilitating complex chemical transformations (Gontcharov, Liu, & Sharpless, 1999).
Contribution to Asymmetric Catalysis
The use of this compound derivatives in asymmetric catalysis is well-documented. For instance, Ma et al. (2015) synthesized a ferrocene-based phosphine-tert-butylsulfinamide ligand, applying it in the enantioselective formation of C–C and C–N bonds. This research underscores the importance of such compounds in achieving chirality in chemical synthesis (Ma et al., 2015).
Advancements in N-Heterocycle Synthesis
Recent studies, like those by Philip et al. (2020), have explored the role of tert-butanesulfinamide, derived from this compound, in the asymmetric synthesis of N-heterocycles. These methods offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in pharmaceutical research (Philip, Radhika, Saranya, & Anilkumar, 2020).
Microwave-Assisted Synthesis
Collados et al. (2012) developed a microwave-assisted, solvent-free synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines, showcasing the efficiency and environmental friendliness of this approach in the synthesis of a variety of sulfinyl aldimines (Collados, Toledano, Guijarro, & Yus, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(2-chloroethylidene)-tert-butylsulfinamide” would likely depend on its potential applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient or environmentally friendly methods of synthesizing it, or on finding new reactions it can participate in .
Properties
IUPAC Name |
(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYYZGLYRZWOF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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